molecular formula C23H17ClN2O2 B11490625 N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B11490625
M. Wt: 388.8 g/mol
InChI Key: ROGBOJPWOZCLQA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an indolizinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the indolizinyl intermediate, which is then coupled with the chlorophenyl acetamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, amide formation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could lead to the development of new therapeutic agents.

    Industry: The compound might be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound shares a similar indolizinyl structure but with different substituents.

    N-(2-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide: Another related compound with a different aromatic ring system.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

InChI

InChI=1S/C23H17ClN2O2/c24-20-12-5-4-10-17(20)15-25-23(28)22(27)21-19(16-8-2-1-3-9-16)14-18-11-6-7-13-26(18)21/h1-14H,15H2,(H,25,28)

InChI Key

ROGBOJPWOZCLQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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